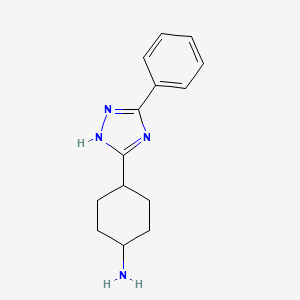
4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Structural Analysis and Crystallography
The compound 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is involved in structural and crystallographic studies. For example, research has analyzed its tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, which have been crystallized together. The structural analyses of these compounds reveal important details about their planarity and dihedral angles, as well as the extent of π-electron delocalization in these molecules (Dolzhenko et al., 2008).
2. Synthesis and Chemical Properties
Several studies focus on the synthesis and properties of derivatives and analogs of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine. For instance, research on the synthesis of N1-(1,2,3,6-tetrahydrophthaloyl)semi- and thiosemicarbazides includes the analysis of N-phenyl amide derivatives of related compounds, which are characterized by their unique structural configurations and hydrogen bonding patterns (Wawrzycka et al., 2000).
3. Antimicrobial Activities
Several studies have explored the antimicrobial properties of derivatives of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine. For example, research has been conducted on the synthesis of pyrazoline derivatives and their evaluation as anti-bacterial and anti-fungal agents, indicating potential applications in developing new antimicrobial drugs (Panchal & Patel, 2012).
4. Application in Organic Synthesis
The compound and its derivatives have been used in organic synthesis. For example, studies have developed efficient methods for synthesizing various derivatives of 1,2,4-triazoles, indicating the compound's utility as a building block in organic chemistry (Shen & Zhang, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTZDHMQDSHDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


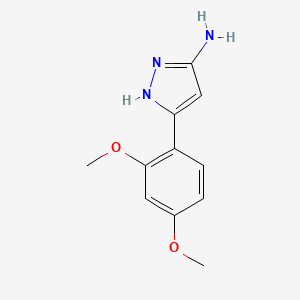
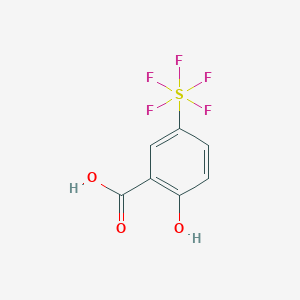
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2417561.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)
![2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2417566.png)

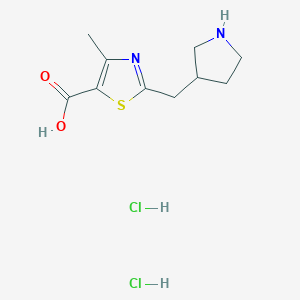
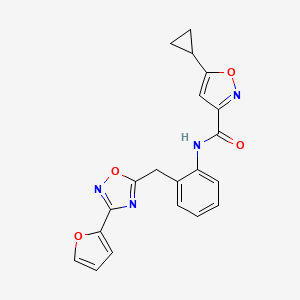

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)